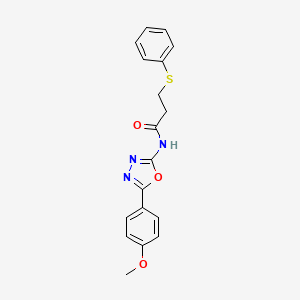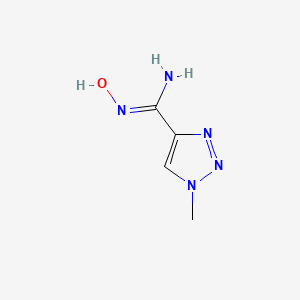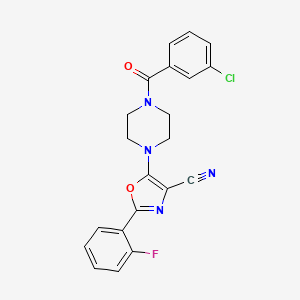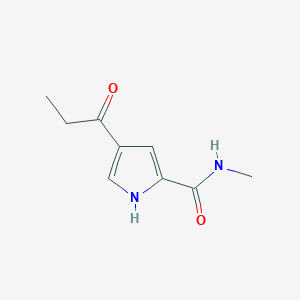
N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide is a compound that can be inferred to have a pyrrole core structure with a carboxamide group at the second position and a propanoyl group with an N-methyl substitution. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyrrole and carboxamide functionalities have been studied for various applications, including crystal engineering, pharmaceutical cocrystals, and as potential therapeutic agents .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of substituents on the pyrrole ring. For instance, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides was achieved through reactions involving amines and chloropyridine carboxylic acid esters . Similarly, the synthesis of various pyrrole-2-carboxamide derivatives has been reported, which could provide insights into the synthesis of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide .
Molecular Structure Analysis
The molecular structure of pyrrole-2-carboxamide derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of N,N-dimethyl-1H-pyrrole-2-carboxamide was determined, revealing intermolecular hydrogen bonds and the preferential interaction of the carbonyl π system with the amide N atom . These findings can be extrapolated to understand the molecular structure of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide.
Chemical Reactions Analysis
Pyrrole-2-carboxamides can participate in various chemical reactions, including the formation of cocrystals and interactions with biological targets. The novel carboxamide-pyridine N-oxide synthon has been shown to assemble isonicotinamide N-oxide in a triple helix architecture, indicating the potential for N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide to engage in similar supramolecular assemblies . Additionally, 4-(anilino)pyrrole-2-carboxamides have been synthesized as androgen receptor antagonists, suggesting that the compound may also exhibit biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole-2-carboxamide derivatives can be deduced from their molecular structure and substituents. For example, the solubility and thermal stability of these compounds can be influenced by the nature of the substituents on the pyrrole ring and the carboxamide group . The presence of an N-methyl group and a propanoyl chain in N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide would likely affect its solubility, boiling point, and melting point, as well as its potential for forming hydrogen bonds and other non-covalent interactions.
Applications De Recherche Scientifique
Monoamine Oxidase Inhibition
One significant application of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide derivatives is as inhibitors of monoamine oxidase types A and B. These compounds exhibit potent inhibitory activity, with specific derivatives demonstrating high selectivity indexes for either MAO-A or MAO-B. This implies their potential use in regulating neurotransmitter levels and treating related disorders (Silvestri et al., 2003).
Crystal Structure Analysis
The compound's derivatives have also been studied for their crystal structure properties. For example, the crystal structure of 3-(pyrrole-2′-carboxamido)propanoic acid, a derivative, was analyzed, revealing intricate details about its molecular arrangement and stability. This knowledge is crucial for understanding the compound's behavior and potential applications in material science or pharmaceuticals (Zeng Xiang, 2005).
Chemical Synthesis and Methodology
N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide and its derivatives have been utilized in various chemical synthesis processes, illustrating their versatility as building blocks for more complex molecules. Examples include the one-pot synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, showcasing a method that avoids the use of excessive hazardous materials (Kanamarlapudi et al., 2007).
DNA Recognition and Gene Regulation
Some derivatives of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide, particularly those containing N-methyl pyrrole (Py) units, have been researched for their ability to recognize specific DNA sequences. These compounds can form stacked dimers that bind in the minor groove of DNA, potentially controlling gene expression. This opens avenues for their use in treating diseases like cancer by targeting specific DNA sequences and regulating gene activity (Chavda et al., 2010).
Antimicrobial Agents
Derivatives of N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide have been investigated for their antimicrobial properties. For example, 5-Chloro-4-(1,3-Oxazol-5-yl)-1Н-Pyrrole-3-Carboxamides showcased promising results as antimicrobial agents, indicating the compound's potential in developing new antimicrobial drugs (Unnamed authors, 2020).
Propriétés
IUPAC Name |
N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-8(12)6-4-7(11-5-6)9(13)10-2/h4-5,11H,3H2,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMKCPQGJKUMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CNC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-propanoyl-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501882.png)
![2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2501883.png)
![N-(2,5-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2501885.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2501887.png)
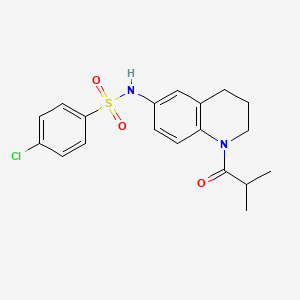
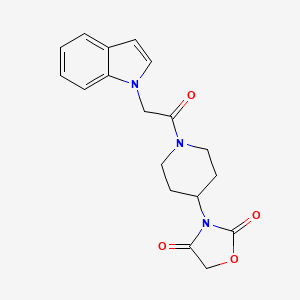
![2-phenyl-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2501894.png)
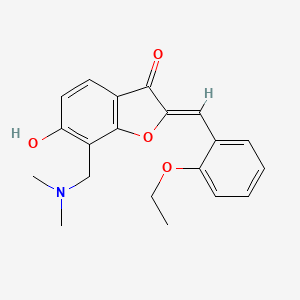
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)

